

Tinlorafenib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

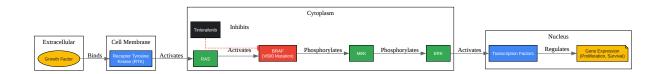
Tinlorafenib, also known as PF-07284890 or ARRY-461, is a potent and selective small-molecule inhibitor of BRAF kinase, particularly targeting the V600 mutations.[1][2] Developed to address the significant challenge of brain metastases in BRAF-mutant cancers, **Tinlorafenib** is characterized by its high brain penetrance.[1][3] This attribute allows it to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) malignancies.[2][3] The discovery of **Tinlorafenib** represents a significant advancement in the field of targeted cancer therapy, offering a potential treatment for both primary and metastatic brain tumors harboring BRAF mutations.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Tinlorafenib exerts its therapeutic effect by inhibiting the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[2] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3]



Tinlorafenib selectively binds to and inhibits the activity of mutated BRAF, thereby blocking downstream signaling to MEK and ERK.[2][4] This inhibition of ERK phosphorylation ultimately leads to a decrease in tumor cell proliferation.[4]

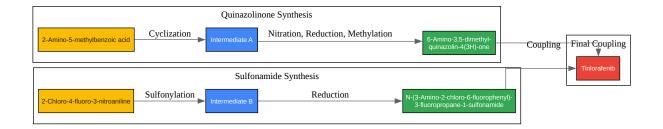


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Figure 1: Tinlorafenib's inhibition of the MAPK/ERK signaling pathway.

Synthesis Pathway

The synthesis of **Tinlorafenib** involves a multi-step process culminating in the coupling of two key intermediates: a quinazolinone derivative and a sulfonamide moiety. The general synthetic strategy is outlined below.



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Figure 2: General synthetic scheme for Tinlorafenib.

Quantitative Data

The following table summarizes the in vitro potency of **Tinlorafenib** against various kinases and cell lines.

| Target/Cell Line | IC50 (nM) | Reference |
|---------------------------------------|-----------|-----------|
| BRAF (wild-type) | 5.8 | [4] |
| CRAF | 4.1 | [4] |
| BRAF V600E | 4.25 | [4][5] |
| BRAF V600K | 2.7 | [4][5] |
| BRAF V600E/K mutant melanoma cells | 18-38 | [4] |

Experimental Protocols BRAF Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Tinlorafenib** against BRAF kinase.

Materials:

- Recombinant human BRAF (V600E) enzyme
- MEK1 (inactive) as substrate
- ATP
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
- Tinlorafenib (or other test compounds) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates



Procedure:

- Prepare serial dilutions of **Tinlorafenib** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add the diluted **Tinlorafenib** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the BRAF V600E enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase
 Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™
 Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent
 to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **Tinlorafenib** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of **Tinlorafenib** on the viability of BRAF-mutant cancer cells.

Materials:

- BRAF V600E mutant melanoma cell line (e.g., A375)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Tinlorafenib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- DMSO
- 96-well plates
- Phosphate-buffered saline (PBS)

Procedure:

- Seed the A375 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of Tinlorafenib in the complete cell culture medium.
- Remove the existing medium from the wells and replace it with the medium containing different concentrations of **Tinlorafenib**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
- · Carefully remove the medium containing MTT.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Conclusion

Tinlorafenib is a promising, brain-penetrant BRAF inhibitor with potent activity against BRAF V600 mutations. Its ability to cross the blood-brain barrier addresses a critical unmet need in the treatment of patients with BRAF-mutant brain tumors and metastases. The detailed understanding of its mechanism of action, synthesis, and biological activity provides a solid foundation for its further clinical development and potential application in oncology. The



experimental protocols provided herein offer a framework for researchers to further investigate the properties of **Tinlorafenib** and similar targeted therapies.

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